Isoindolinone Urea derivative
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Overview
Description
Isoindolinone urea derivatives are a class of organic compounds characterized by the presence of an isoindolinone core structure linked to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindolinone urea derivatives can be synthesized through various methods. One common approach involves the reaction of isoindolinone with isocyanates or carbamates under mild conditions. For example, the reaction of isoindolinone with phenyl isocyanate in the presence of a base such as triethylamine can yield the desired urea derivative .
Industrial Production Methods: Industrial production of isoindolinone urea derivatives often employs microwave-assisted synthesis due to its efficiency and environmentally friendly nature. This method involves the use of β-ketocarboxylic acids, primary amines, and 2-carboxybenzaldehyde in a one-pot, three-component reaction promoted by cetrimonium bromide salt .
Chemical Reactions Analysis
Types of Reactions: Isoindolinone urea derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cleavage and cyclization of olefins to form 3-hydroxy-isoindolinones.
Substitution: Nucleophilic substitution reactions involving primary amines and isoindolinone derivatives.
Common Reagents and Conditions:
Oxidation: Iron/disulfide catalysis and molecular oxygen oxidation under visible light.
Reduction: Sodium borohydride, borane, and lithium aluminum hydride under sub-zero temperatures.
Substitution: Primary amines, triethylamine, and isocyanates under mild conditions.
Major Products:
Oxidation: 3-hydroxy-isoindolinones.
Reduction: Isoindolinone derivatives.
Substitution: Isoindolinone urea derivatives.
Scientific Research Applications
Isoindolinone urea derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isoindolinone urea derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of the enzyme aldose reductase, which plays a role in diabetic complications . Others exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Isoindolinone urea derivatives can be compared with other similar compounds, such as:
Isoindolinone Derivatives: These compounds share the isoindolinone core structure but lack the urea moiety.
Benzofuranone Derivatives: These compounds have a benzofuranone core structure and exhibit similar biological activities, including antimicrobial and anticancer effects.
The uniqueness of isoindolinone urea derivatives lies in their combined structural features, which confer distinct biological activities and make them valuable in various scientific research applications.
Properties
Molecular Formula |
C32H35N3O3 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N,N-dimethyl-5-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]pentanamide |
InChI |
InChI=1S/C32H35N3O3/c1-19(2)38-18-20-12-13-26-23(15-20)29-25-17-33-32(37)30(25)28-22-10-6-5-9-21(22)16-24(28)31(29)35(26)14-8-7-11-27(36)34(3)4/h5-6,9-10,12-13,15,19H,7-8,11,14,16-18H2,1-4H3,(H,33,37) |
InChI Key |
FBRQJIGPZJLFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCCC(=O)N(C)C |
Origin of Product |
United States |
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